molecular formula C22H21N5O2 B12916604 Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-04-7

Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12916604
CAS No.: 82586-04-7
M. Wt: 387.4 g/mol
InChI Key: WEUUVCRZESHTIJ-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrido-pyrazine ring, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrazine ring, followed by the introduction of the biphenyl group and the amino group. The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-amino-3-(naphthalen-1-yl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
  • Carbamic acid, (5-amino-3-(phenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Uniqueness

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its biphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

82586-04-7

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(4-phenylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C22H21N5O2/c1-2-29-22(28)27-19-12-17-20(21(23)26-19)25-18(13-24-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,24H,2,13H2,1H3,(H3,23,26,27,28)

InChI Key

WEUUVCRZESHTIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

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